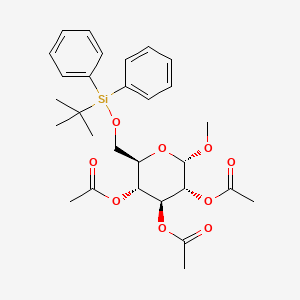
Azido-PEG12-propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG12-propargyl is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains both azide and alkyne functional groups, making it a versatile reagent for click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG12-propargyl can be synthesized through a multi-step process involving the functionalization of PEG with azide and alkyne groups. The general synthetic route involves the following steps:
Activation of PEG: PEG is first activated by converting its hydroxyl end groups to tosylates or mesylates.
Introduction of Azide Group: The activated PEG is then reacted with sodium azide to introduce the azide group.
Introduction of Alkyne Group: The azido-PEG intermediate is further reacted with propargyl bromide to introduce the alkyne group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of PEG are activated using tosyl chloride or mesyl chloride.
Azidation: The activated PEG is reacted with sodium azide in a controlled environment to ensure complete conversion.
Alkynation: The azido-PEG is then reacted with propargyl bromide under optimized conditions to achieve high yield and purity.
化学反応の分析
Types of Reactions
Azido-PEG12-propargyl undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the azide and alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and is useful for biological applications.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate.
Major Products Formed
CuAAC: Forms 1,2,3-triazoles.
SPAAC: Also forms 1,2,3-triazoles but under milder conditions.
科学的研究の応用
Azido-PEG12-propargyl has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
作用機序
Azido-PEG12-propargyl exerts its effects through click chemistry reactions. The azide and alkyne groups undergo cycloaddition reactions to form stable triazole linkages. In the context of PROTACs, the linker facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome pathway .
類似化合物との比較
Similar Compounds
Azido-PEG12-NHS ester: Contains an azide group and an NHS ester, used for labeling primary amines in proteins and other molecules.
Azido-dPEG12-TFP ester: Similar to Azido-PEG12-propargyl but contains a TFP ester, used for conjugating proteins or antibodies.
Uniqueness
This compound is unique due to its dual functional groups (azide and alkyne), making it highly versatile for various click chemistry applications. Its ability to undergo both CuAAC and SPAAC reactions sets it apart from other PEG-based linkers .
特性
分子式 |
C27H51N3O12 |
|---|---|
分子量 |
609.7 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C27H51N3O12/c1-2-4-31-6-8-33-10-12-35-14-16-37-18-20-39-22-24-41-26-27-42-25-23-40-21-19-38-17-15-36-13-11-34-9-7-32-5-3-29-30-28/h1H,3-27H2 |
InChIキー |
JFQQBUBLJPOZNZ-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11826869.png)

![(6S,8S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxyacetyl)-9-bromo-6-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11826887.png)




![2-O-tert-butyl 8-O-methyl 1,3,4,5,7,8-hexahydropyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B11826936.png)
![5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine;hydrochloride](/img/structure/B11826939.png)




![Quinazolin-4-yl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B11826965.png)
